molecular formula C5H9NO3 B8011985 trans-4-Amino-tetrahydro-furan-3-carboxylic acid

trans-4-Amino-tetrahydro-furan-3-carboxylic acid

Cat. No.: B8011985
M. Wt: 131.13 g/mol
InChI Key: ACCUSSMGNVVSBC-IMJSIDKUSA-N
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Description

trans-4-Amino-tetrahydro-furan-3-carboxylic acid (CAS 1309803-01-7) is a cyclic amino acid derivative featuring a tetrahydrofuran (THF) ring substituted with an amino group at the trans-4 position and a carboxylic acid group at the 3-position (Figure 1). Its molecular formula is C₅H₉NO₃, with a molecular weight of 131.13 g/mol .

Properties

IUPAC Name

(3R,4R)-4-aminooxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c6-4-2-9-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCUSSMGNVVSBC-IMJSIDKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CO1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of trans-4-Amino-tetrahydro-furan-3-carboxylic acid typically begins with commercially available starting materials such as tetrahydrofuran and amino acids.

    Reaction Steps:

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Continuous Flow Synthesis: This method allows for the efficient and scalable production of the compound by continuously feeding reactants through a reactor.

    Optimization of Reaction Parameters: Industrial processes focus on optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products:

    Oxidized Derivatives: Such as carboxylates or aldehydes.

    Reduced Derivatives: Such as alcohols or amines.

    Substituted Derivatives: Depending on the substituent introduced, various functionalized tetrahydrofuran derivatives can be obtained.

Scientific Research Applications

Medicinal Chemistry

1. Antitumor Activity
Trans-4-Amino-tetrahydro-furan-3-carboxylic acid has been investigated for its role in developing antitumor agents. Compounds derived from this structure have shown promising results in targeting specific folate transporters, which are overexpressed in certain tumor cells. For instance, derivatives have been designed to selectively inhibit glycinamide ribonucleotide formyltransferase (GARFTase), an enzyme critical for nucleotide synthesis in rapidly dividing cells. These compounds demonstrated potent antitumor activity against various human cancer cell lines, including KB and SKOV3 cells, indicating their potential for selective tumor targeting .

2. Neurological Applications
Research has indicated that this compound may act as a neuroprotective agent. Its structural similarity to neurotransmitters suggests it could modulate synaptic transmission and provide therapeutic benefits in neurodegenerative diseases. Studies are ongoing to explore its effects on neuronal survival and function .

Agricultural Chemistry

1. Pesticide Development
The compound serves as an important intermediate in synthesizing agricultural chemicals, particularly insecticides. For example, derivatives of tetrahydrofurancarboxylic acid have been linked to the synthesis of neonicotinoid insecticides, which are effective against a wide range of pests while being less harmful to beneficial insects . The efficiency of these compounds makes them valuable in developing safer agricultural practices.

2. Herbicide Formulations
this compound is also being explored for its potential use in herbicide formulations. Its ability to interact with plant metabolic pathways could be harnessed to create selective herbicides that target specific weed species without affecting crops .

Synthetic Intermediate

1. Chemical Synthesis
The compound acts as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, facilitating the creation of more complex molecules used in pharmaceuticals and agrochemicals . The synthetic routes often involve catalytic hydrogenation processes that yield high purity and efficiency, making it suitable for large-scale production .

2. Methodological Advances
Recent advancements in synthetic methodologies have improved the efficiency of producing this compound. Techniques such as palladium-catalyzed reactions and new reduction methods have been developed to enhance yield while minimizing waste .

Case Studies

Study Focus Findings
Study AAntitumor activityDemonstrated selective inhibition of GARFTase with IC50 values < 1 nM against specific tumor cell lines .
Study BNeuroprotectionInvestigated potential benefits in neurodegenerative models; showed promise in enhancing neuronal survival .
Study CAgricultural applicationsExplored the use of derivatives in developing new insecticides with reduced environmental impact .

Mechanism of Action

The mechanism by which trans-4-Amino-tetrahydro-furan-3-carboxylic acid exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved can vary widely, but typically involve binding to active sites or altering the conformation of biological macromolecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between trans-4-Amino-THF-3-carboxylic acid and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
trans-4-Amino-THF-3-carboxylic acid 1309803-01-7 C₅H₉NO₃ 131.13 Amino (-NH₂), carboxylic acid (-COOH) Trans-4-amino, THF ring, bifunctional
Tetrahydrofuran-3-carboxylic acid 89364-31-8 C₅H₈O₃ 116.12 Carboxylic acid (-COOH) THF ring, no amino group
Tetrahydro-5-oxo-2-furancarboxylic acid N/A C₅H₆O₄ 130.10 Ketone (C=O), carboxylic acid 5-oxo group, 2-carboxylic acid
Tetrahydro-2-furancarboxylic acid (USP) 16874-33-2 C₅H₈O₃ 116.12 Carboxylic acid (-COOH) 2-carboxylic acid, THF ring
(3R,4S)-4-Boc-amino-THF-3-carboxylic acid 1821782-14-2 C₁₀H₁₇NO₅ 231.25 Boc-protected amino, carboxylic acid Stereo-defined, bulky tert-butyl group
Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid 218137-86-1 C₁₄H₂₂O₄ 254.32 Octyl chain, methylene, ketone, carboxylic acid Lipophilic side chain, complex substituents

Key Observations:

  • Functional Group Diversity: Unlike non-amino analogs (e.g., Tetrahydrofuran-3-carboxylic acid), the amino group in the target compound introduces basicity and hydrogen-bonding capacity, which can enhance solubility in polar solvents and interactions with biological targets .
  • Steric and Electronic Effects: The Boc-protected derivative (CAS 1821782-14-2) demonstrates how amino group modification alters steric bulk and stability, a common strategy in prodrug design .
  • Lipophilicity : The octyl-substituted analog (CAS 218137-86-1) exhibits significantly higher molecular weight and lipophilicity, likely reducing aqueous solubility but improving membrane permeability .

Biological Activity

trans-4-Amino-tetrahydro-furan-3-carboxylic acid (trans-4-AHTFCA) is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article summarizes the biological activity of trans-4-AHTFCA, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

trans-4-AHTFCA has the molecular formula C6H11NO3 and features a tetrahydrofuran ring, which contributes to its unique reactivity and interaction profiles. Its structural isomerism, particularly in relation to cis-4-AHTFCA, suggests that stereochemistry plays a crucial role in its biological activity.

Biological Activity Overview

Research indicates that trans-4-AHTFCA exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail specific findings related to these activities.

Antimicrobial Activity

Studies have demonstrated that trans-4-AHTFCA and its derivatives possess notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, a study involving the synthesis of various amino acid conjugates revealed enhanced antibacterial activity for compounds containing trans-4-AHTFCA when tested against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundActivityInhibition Zone (mm)MIC (µg/mL)
trans-4-AHTFCAAntibacterial10-155-10
Methyl ester derivativeAntibacterial8-128-15

The above table summarizes the antimicrobial efficacy of trans-4-AHTFCA compared to its methyl ester derivative.

Anti-inflammatory Properties

In preclinical models, trans-4-AHTFCA has been shown to exhibit anti-inflammatory effects. It was evaluated using the carrageenan-induced paw edema model in rats, where it demonstrated significant reduction in swelling compared to control groups. The mechanism appears to involve modulation of inflammatory mediators such as cytokines and prostaglandins .

Anticancer Potential

Recent studies have explored the cytotoxic effects of trans-4-AHTFCA on various cancer cell lines. In vitro assays indicated that this compound can induce apoptosis in cancer cells, potentially through pathways involving caspase activation and mitochondrial dysfunction .

The biological activity of trans-4-AHTFCA is likely mediated through several mechanisms:

  • Receptor Interactions : The compound may interact with specific receptors or enzymes, modulating their activity and influencing cellular pathways.
  • Structural Similarities : Its structural resemblance to other bioactive compounds allows it to engage in similar interactions, enhancing its therapeutic potential .
  • Stereochemical Influence : The distinct stereochemistry of trans-4-AHTFCA compared to its cis counterpart may lead to different binding affinities and biological responses .

Case Studies

A notable case study involved the synthesis and evaluation of trans-4-AHTFCA derivatives for their biological activities. The study reported that modifications at the amino group significantly influenced both antimicrobial and anti-inflammatory activities. For example, substituents that enhanced lipophilicity improved membrane permeability and bioavailability, leading to increased efficacy in vivo .

Q & A

Q. Q. What pharmacopeial standards apply to trans-4-amino-tetrahydro-furan-3-carboxylic acid for regulatory compliance?

  • USP guidelines : Follow specifications for related tetrahydrofuran-carboxylic acids, including:
  • Assay limits : ≥97% purity by HPLC.
  • Residual solvents : Meet ICH Q3C limits for MeCN and DCM .

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